Tau Peptide (301-315) Trifluoroacetate
Description
Overview of Tau Protein in Central Nervous System Physiology and Pathology
The Tau protein is a highly soluble microtubule-associated protein (MAP) predominantly found in the neurons of the central nervous system (CNS). wikipedia.org In its physiological state, Tau plays a crucial role in promoting the assembly and maintaining the stability of microtubules, which are essential components of the neuronal cytoskeleton. nih.govucdavis.edunih.gov These microtubules act as tracks for intracellular transport, ensuring the proper movement of organelles, vesicles, and other vital components within the neuron. youtube.com The binding of Tau to microtubules is a dynamic process regulated by various post-translational modifications, most notably phosphorylation. pharmaceutical-networking.com
In the healthy adult brain, there is a balance between different isoforms of the Tau protein, specifically those with three (3R) or four (4R) microtubule-binding repeats. jci.orgplos.org This equilibrium is crucial for normal neuronal function. plos.org However, in pathological conditions, this balance is disrupted, and Tau undergoes abnormal hyperphosphorylation. nih.govwikipedia.org This excessive phosphorylation causes Tau to detach from microtubules, leading to microtubule destabilization and impaired axonal transport. nih.govmdpi.com The detached, soluble Tau monomers then become prone to misfolding and aggregation, forming insoluble paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) inside neurons. youtube.comwikipedia.org The accumulation of these Tau aggregates is a hallmark pathological feature of numerous neurodegenerative diseases, including Alzheimer's disease, Pick's disease, progressive supranuclear palsy, and corticobasal degeneration. wikipedia.orgnih.gov The extent of Tau pathology has been shown to correlate more strongly with the degree of dementia than the burden of amyloid plaques, another key pathological marker of Alzheimer's disease. pharmaceutical-networking.comdbaitalia.it
The Significance of Aggregation-Prone Regions in Tau Protein Pathogenesis
The aggregation of the Tau protein is not a random process but is driven by specific regions within its sequence that are inherently prone to forming β-sheet structures, the building blocks of amyloid fibrils. nih.gov The core of this aggregation propensity lies within the microtubule-binding region (MTBR) of Tau. nih.gov This region contains short, highly amyloidogenic sequences known as hexapeptide motifs. nih.gov
Two such motifs are particularly critical for initiating Tau aggregation: 275VQIINK280 located in the second repeat (R2) and 306VQIVYK311 in the third repeat (R3). nih.govmdpi.combiorxiv.org These sequences have been identified as "hotspots" for aggregation due to their low intrinsic solubility and high propensity to self-assemble. biorxiv.org While these short peptides can form β-sheet-rich fibrils on their own, the entire R3 repeat region has been shown to self-aggregate and form seed-competent fibrils that can induce the aggregation of full-length Tau. nih.gov This suggests that the R3 region may be the minimal sequence required for pathological seed generation under physiological conditions. nih.gov The aggregation process is thought to follow a "prion-like" mechanism, where misfolded Tau can template the misfolding of normal Tau, leading to the propagation of pathology throughout the brain. youtube.comnih.govresearchgate.net
The importance of these aggregation-prone regions is further underscored by the fact that fragments of Tau containing the MTBR exhibit a significantly enhanced tendency to aggregate compared to the full-length protein. nih.govmdpi.com This suggests that other domains of the Tau protein may normally play an inhibitory role, preventing spontaneous aggregation. nih.gov
Identification and Research Focus on Tau Peptide (301-315) as a Core Aggregation Motif
Given the central role of the 306VQIVYK311 motif in initiating Tau fibrillization, scientific research has increasingly focused on peptides that encompass this critical sequence. dbaitalia.it The Tau Peptide (301-315), with the sequence KHVQIVYKPVDLS, contains this key hexapeptide and serves as a valuable tool for studying the fundamental mechanisms of Tau aggregation. dbaitalia.itnih.gov This specific peptide is frequently used in in vitro studies to investigate the kinetics of fibril formation, the structure of Tau aggregates, and to screen for potential inhibitors of aggregation. biorxiv.org
Research has shown that peptides containing the 306VQIVYK311 sequence can self-assemble into filamentous structures, mimicking the early stages of neurofibrillary tangle formation. dbaitalia.it The study of such peptides allows for a detailed examination of the conformational changes that occur as Tau transitions from a soluble, natively unfolded state to an insoluble, aggregated β-sheet structure. nih.gov
In the context of laboratory research, synthetic peptides like Tau Peptide (301-315) are often supplied as trifluoroacetate (B77799) (TFA) salts. This is a consequence of the purification process, typically reverse-phase high-performance liquid chromatography (HPLC), where trifluoroacetic acid is used as an ion-pairing agent. genscript.comambiopharm.comnih.gov While common, the presence of the trifluoroacetate counter-ion is an important experimental consideration, as it has been shown to potentially affect the biological and physicochemical properties of peptides, including their aggregation behavior and interaction with cells. genscript.comnih.govphysiology.org Therefore, understanding the properties of the specific salt form of the peptide is crucial for the accurate interpretation of research findings.
Data Tables
Table 1: Key Properties of Tau Protein
| Property | Description |
|---|---|
| Primary Function | Promotes assembly and stability of microtubules in neurons. wikipedia.orgucdavis.edunih.gov |
| Location | Abundant in the neurons of the central nervous system (CNS). wikipedia.org |
| Isoforms | Six isoforms in the human brain, resulting from alternative splicing of the MAPT gene. wikipedia.orgjci.org These are distinguished by the presence of zero, one, or two N-terminal inserts and either three (3R) or four (4R) microtubule-binding repeats. plos.org |
| Pathological Hallmark | In tauopathies, it becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs). nih.govwikipedia.org |
| Aggregation Mechanism | Follows a "prion-like" seeding and propagation model. youtube.comnih.govresearchgate.net |
Table 2: Key Aggregation-Prone Motifs in Tau Protein
| Motif | Sequence | Location | Significance |
|---|---|---|---|
| PHF6 * | 275VQIINK280 | Second Microtubule-Binding Repeat (R2) | A key hexapeptide involved in the nucleation of Tau aggregates. nih.govmdpi.com |
| PHF6 | 306VQIVYK311 | Third Microtubule-Binding Repeat (R3) | Considered essential for fibrillization and a primary driver of Tau aggregation. dbaitalia.itnih.govbiorxiv.org The Tau Peptide (301-315) contains this motif. |
Mentioned Chemical Compounds
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H113N17O21.C2HF3O2/c1-11-39(10)58(86-60(97)43(23-24-50(72)90)78-65(102)55(36(4)5)83-63(100)48(34-88)77-53(93)33-75-51(91)31-74-52(92)32-76-59(96)42-17-14-26-73-42)68(105)85-57(38(8)9)67(104)80-45(29-40-19-21-41(89)22-20-40)61(98)79-44(16-12-13-25-71)69(106)87-27-15-18-49(87)64(101)84-56(37(6)7)66(103)81-46(30-54(94)95)62(99)82-47(70(107)108)28-35(2)3;3-2(4,5)1(6)7/h19-22,35-39,42-49,55-58,73,88-89H,11-18,23-34,71H2,1-10H3,(H2,72,90)(H,74,92)(H,75,91)(H,76,96)(H,77,93)(H,78,102)(H,79,98)(H,80,104)(H,81,103)(H,82,99)(H,83,100)(H,84,101)(H,85,105)(H,86,97)(H,94,95)(H,107,108);(H,6,7)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-,58-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHFYCFWVMXJCT-ULFMXVABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H114F3N17O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Biology and Conformational Dynamics of Tau Peptide 301 315
Solution-State Conformational Analysis of Tau Peptide (301-315)
In solution, the full-length Tau protein is classified as an intrinsically disordered protein (IDP), lacking a stable, well-defined three-dimensional structure nih.govnih.gov. While largely unfolded, it possesses transient secondary structures, including β-strands, particularly within the microtubule-binding repeats nih.gov. The region encompassing residues 305-315 has been identified through solution-state Nuclear Magnetic Resonance (NMR) as having a propensity to form β-structure nih.govnih.gov. Studies on peptide fragments derived from this domain reveal that while they can exist in a soluble, predominantly random coil state, they are prone to conformational transitions that lead to aggregation nih.govnih.gov. Research suggests that the native state of Tau may involve a "paperclip" conformation where the termini interact with the repeat domains, potentially shielding aggregation-prone sequences nih.gov. However, fragments like Tau (301-315) are liberated from these long-range interactions, allowing for the study of their intrinsic conformational tendencies.
The Tau (301-315) peptide region exhibits a high propensity for forming β-sheet structures, a conformational transition that is essential for the assembly of Tau into pathological aggregates nih.govnih.gov. This transition typically involves a shift from a predominantly disordered or random coil state to an ordered, cross-β structure characteristic of amyloid fibrils biorxiv.orgnih.gov. Studies using synthetic peptides have shown that this segment can spontaneously self-assemble into amyloid-like fibrils in vitro nih.govnih.gov.
Research indicates that the sequences flanking the core amyloid motif play a crucial role in modulating this aggregation propensity. The 301PGGG304 sequence preceding the 306VQIVYK311 motif is compatible with the formation of a type II β-turn, suggesting a potential for a β-hairpin structure researchgate.net. This local hairpin conformation is hypothesized to shield the hydrophobic, aggregation-prone VQIVYK motif, thereby maintaining the protein in a soluble, inert state nih.govresearchgate.net. Destabilization of this protective local structure, for instance through disease-associated mutations like P301L or P301S, is thought to expose the amyloid motif, triggering spontaneous aggregation and fibril formation researchgate.netd-nb.info. The transition to an aggregated state is marked by a significant increase in β-sheet content biorxiv.orgsoton.ac.uk.
The hexapeptide 306VQIVYK311, also known as PHF6, is located within the third microtubule-binding repeat (R3) and is considered a primary nucleating site for Tau aggregation biorxiv.orgnih.gov. This motif is essential for the formation of the β-sheet core of Tau filaments nih.govnih.gov. Deletion or modification of this sequence significantly inhibits the pathogenic aggregation of Tau biorxiv.org. Conversely, co-incubation of full-length Tau with this peptide fragment can stimulate aggregation biorxiv.org.
Spectroscopic Characterization of Conformational States (e.g., Circular Dichroism, Nuclear Magnetic Resonance)
Spectroscopic techniques are invaluable for probing the conformational landscape of peptides like Tau (301-315). Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for characterizing its structural states and transitions.
Circular Dichroism (CD) spectroscopy is widely used to monitor changes in the secondary structure of Tau peptides during aggregation. The CD spectrum of monomeric, soluble Tau constructs is typically characteristic of a predominantly disordered or random coil structure, with a strong negative peak near 200 nm biorxiv.orgnih.gov. Upon induction of aggregation, a conformational transition is observed. This is marked by a decrease in the random coil signal and a corresponding increase in β-sheet content, identified by the development of a negative peak around 220 nm biorxiv.orgsoton.ac.uknih.gov. Time-resolved CD studies have allowed researchers to follow the kinetics of this transition, showing, for example, that a Tau construct's β-sheet content can increase from 26% to 31% over five hours under aggregation-inducing conditions, while the disordered content decreases biorxiv.orgsoton.ac.uk.
| Conformation | Native State (%) | Aggregated State (after 5 hrs) (%) |
|---|---|---|
| Disordered | 56 | 48 |
| β-Sheet | 26 | 31 |
| Turns | 18 | 15 |
| α-Helix | 0 | 6 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information about protein structure, dynamics, and interactions in solution. For Tau, which is largely disordered, NMR is an ideal tool nih.govmdpi.com. Solution-state NMR studies on full-length Tau and its fragments have been instrumental in identifying transient local structures nih.gov. These studies have confirmed that while the protein is globally disordered, regions such as 305-315 possess a propensity for β-strand formation nih.govnih.gov. NMR can resolve residue-specific interactions and conformational changes, for instance, upon phosphorylation or binding to other molecules nih.govnih.govnih.gov. Solid-state NMR (ssNMR) has been used to characterize the structure of the aggregated state, revealing details about the parallel, in-register β-sheet arrangement within the core of R3-containing fibrils nih.gov.
Computational Modeling and Simulations of Tau Peptide (301-315) Folding and Misfolding
Computational approaches, particularly molecular dynamics (MD) simulations, provide powerful insights into the folding and misfolding pathways of Tau peptides that are often inaccessible to experimental methods alone researchgate.netencyclopedia.pub. These simulations can model the dynamic behavior of the peptide, predict stable and metastable conformations, and elucidate the molecular interactions that drive self-assembly and aggregation biorxiv.orgrsc.org.
In silico modeling has been used to support the hypothesis of a local β-hairpin structure that shields the 306VQIVYK311 motif researchgate.net. MD simulations of peptide fragments containing this region (e.g., residues 295-311) have been employed to sample conformational space and understand how disease-associated mutations, such as P301L, might destabilize this protective hairpin, leading to an extended, aggregation-prone state researchgate.netd-nb.info.
Furthermore, computational docking simulations have been crucial in designing and evaluating peptide-based inhibitors that target the VQIVYK hotspot. biorxiv.orgsoton.ac.uk These models predict how inhibitor peptides bind to the amyloidogenic region, for instance, by showing that a modified peptide can bind strongly to the protofilament structure, thereby blocking further aggregation biorxiv.orgsoton.ac.uk. Enhanced simulation techniques like Gaussian accelerated molecular dynamics (GaMD) have been used to explore the free energy landscape of Tau fragments and investigate how factors like metal ions can induce misfolding into α-helical intermediates, which may precede the formation of toxic aggregates rsc.org. These computational studies are essential for building a biophysical framework to understand the earliest conformational changes that initiate Tau pathogenesis d-nb.info.
| Computational Method | Key Finding/Application | Reference |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Modeled the destabilization of a protective β-hairpin by the P301L mutation, exposing the VQIVYK motif. | researchgate.net |
| Peptide Docking Simulations | Predicted the binding of inhibitor peptides to the VQIVYK region, guiding the design of aggregation inhibitors. | biorxiv.orgsoton.ac.uk |
| In-silico Mutagenesis | Identified amino acid substitutions that could reduce the aggregation propensity of the VQIVYK motif. | biorxiv.org |
| Gaussian Accelerated MD (GaMD) | Showed that Cu2+ ions could induce a misfolded α-helical conformation in an R3 peptide fragment. | rsc.org |
| Markov State Model (MSM) Analysis | Uncovered the misfolding pathways of the R3 fragment, identifying intermediate states and the necessity of turn formation prior to β-sheet structure. | rsc.org |
Mechanistic Investigations of Tau Peptide 301 315 Aggregation
Nucleation and Elongation Kinetics of Fibril Formation
The formation of tau fibrils follows a nucleation-dependent polymerization model, which consists of a lag phase (nucleation) followed by a rapid growth phase (elongation). rsc.orghep.com.cn The initial and rate-limiting step is the formation of an aggregation-competent nucleus. rsc.org This process involves a conformational change in the soluble tau monomer to a partially misfolded state that is primed for self-assembly. rsc.orgnih.gov Once a stable nucleus is formed, it acts as a template for the rapid, sequential addition of other monomers, leading to the elongation of the fibril. hep.com.cnnih.gov
Kinetic studies reveal that this process is cooperative, with elongation being much more favored than the initial nucleation. nih.gov The transition from a soluble, natively disordered state to an aggregated, β-sheet-rich structure is a key feature of this pathway. nih.govmpg.de Factors that destabilize the local, non-aggregated structure of the tau peptide can trigger spontaneous aggregation. nih.gov
| Kinetic Phase | Description | Key Characteristics |
| Nucleation (Lag Phase) | The initial, slow formation of a stable, aggregation-competent nucleus from soluble monomers. rsc.org | Rate-limiting step; involves conformational changes; thermodynamically unfavorable. rsc.orgnih.govbiorxiv.org |
| Elongation (Growth Phase) | The rapid addition of monomers to the ends of existing nuclei or fibrils. hep.com.cnnih.gov | Thermodynamically driven; leads to the formation of mature fibrils. biorxiv.org |
Role of Seeded Aggregation Mechanisms
The lag phase of tau aggregation can be bypassed by the introduction of pre-formed fibrillar seeds. rsc.org This process, known as seeded aggregation, demonstrates that the aggregation-competent nucleus can act as a template, accelerating the conversion of soluble monomers into fibrillar structures. researchgate.netmdpi.com The faithful replication of disease-specific tau fibril structures is a critical aspect of tau pathology, and seeding is believed to be the primary mechanism for the cell-to-cell propagation of these pathological conformations. researchgate.netmdpi.com
Studies using fragments containing the P301L mutation, which is associated with frontotemporal dementia, show that these peptides can form seeding-competent fibrils that induce the aggregation of full-length tau. researchgate.net The efficiency of seeding is dependent on the conformation of the seed, highlighting the "prion-like" nature of tau pathology where distinct structural variants, or "strains," of tau aggregates can propagate themselves.
Analysis of Oligomeric Intermediates and Protofibril Assembly
Before the formation of large, insoluble fibrils, tau monomers assemble into a variety of smaller, soluble, and often transient species known as oligomers and protofibrils. hep.com.cnnih.gov These intermediates are increasingly recognized as the most toxic species in the aggregation cascade. mdpi.comnih.govmdpi.com
The assembly process can be visualized as a stepwise progression:
Monomers to Dimers/Trimers: The initial association of soluble tau monomers. hep.com.cnresearchgate.net
Formation of Oligomers: Further assembly into larger, often globular structures. nih.govresearchgate.net These can be on-pathway, leading to fibrils, or off-pathway, potentially inhibiting fibrillization. hep.com.cnmdpi.com
Protofibril Assembly: On-pathway oligomers can elongate and associate to form protofibrils, which are fibrillar precursors. nih.govmdpi.com
Mature Fibril Formation: Protofibrils mature into the stable, insoluble paired helical filaments (PHFs) or straight filaments (SFs) found in neurofibrillary tangles. soton.ac.uk
Single-molecule fluorescence and cryo-electron microscopy have been instrumental in characterizing these intermediate states, revealing their structural diversity and transient nature. mpg.denih.govmdpi.com
| Intermediate Species | Description | Pathological Significance |
| Oligomers | Small, soluble aggregates of tau monomers (dimers, trimers, etc.). hep.com.cnresearchgate.net | Considered highly neurotoxic and capable of spreading pathology. mdpi.comnih.gov |
| Protofibrils | Elongated, fibrillar precursors that are less stable than mature fibrils. nih.gov | Intermediate stage in the fibrillization pathway. nih.govmdpi.com |
Influence of Post-Translational Modifications on Tau Peptide (301-315) Aggregation Competence
The aggregation propensity of the tau peptide is heavily influenced by a wide array of post-translational modifications (PTMs). researchgate.netbmbreports.orgjdigitaldiagnostics.com These chemical alterations can change the protein's structure, charge, and interactions, thereby either promoting or inhibiting its assembly into fibrils. researchgate.netnih.gov The complex interplay between different PTMs, often referred to as "crosstalk," creates a regulatory code that dictates tau's fate in the cell. researchgate.netbmbreports.org
Impact of Phosphorylation on Aggregation Pathways
Hyperphosphorylation is a hallmark of tau in neurodegenerative diseases. bmbreports.orgpharmaceutical-networking.com The addition of negatively charged phosphate (B84403) groups to serine and threonine residues can significantly alter tau's conformation and function. nih.govmdpi.com Phosphorylation within or near the microtubule-binding domain, which includes the 301-315 region, causes tau to detach from microtubules. nih.govoup.com This release into the cytosol increases its concentration of unbound, aggregation-prone monomers. nih.gov
Specific phosphorylation events can directly promote self-aggregation into filaments. pharmaceutical-networking.com While normal tau is phosphorylated at 2-3 sites, pathological tau can have 6-8 phosphate groups per molecule. nih.govpharmaceutical-networking.com This hyperphosphorylation is thought to induce a conformational change that exposes amyloidogenic regions like ³⁰⁶VQIVYK³¹¹, facilitating their interaction and subsequent aggregation. biorxiv.org However, it's important to note that hyperphosphorylation alone is not always sufficient to induce aggregation; other factors are often required. mdpi.com
Effects of Acetylation on Fibrillation
Acetylation of lysine (B10760008) residues is another critical PTM that modulates tau aggregation. researchgate.netbmbreports.org The neutralization of the positive charge on lysine residues through acetylation can have complex effects. Some studies suggest that acetylation at specific sites can promote tau degradation and reduce aggregation. bmbreports.org Conversely, other research indicates that specific patterns of acetylation, particularly flanking amyloidogenic motifs, can stabilize a pro-aggregation conformation and accelerate fibril assembly. nih.govnih.gov
Disease-associated patterns of acetylation have been shown to create gain-of-function interactions that stabilize the structure of tau fibrils. nih.govnih.gov This suggests that, like phosphorylation, the specific site and context of acetylation are crucial in determining its effect on fibrillation. nih.gov
Reciprocal Relationship with O-GlcNAcylation
O-GlcNAcylation involves the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues, the same sites that can be phosphorylated. nih.govmdpi.com This creates a competitive and often reciprocal relationship between the two PTMs. nih.govmdpi.com An increase in O-GlcNAcylation is generally associated with a decrease in phosphorylation and has been shown to inhibit tau aggregation. nih.govnih.govmtroyal.ca
Studies have shown that increasing global O-GlcNAcylation levels, for instance by inhibiting the enzyme O-GlcNAcase (OGA) which removes the modification, can reduce the formation of pathological tau aggregates. nih.govmtroyal.cad-nb.info This protective effect may occur because O-GlcNAcylation prevents hyperphosphorylation or because the bulky sugar group directly interferes with the protein-protein interactions required for aggregation. nih.govd-nb.info Conversely, decreased O-GlcNAcylation, which can occur in conditions of low glucose metabolism, is linked to increased tau phosphorylation and pathology. nih.gov
| Post-Translational Modification | General Effect on Tau (301-315) Aggregation | Mechanistic Notes |
| Phosphorylation | Promotes aggregation | Increases unbound monomer concentration, induces pro-aggregation conformational changes. nih.govoup.com |
| Acetylation | Can promote or inhibit aggregation | Effect is site-specific; can stabilize fibril structures or promote degradation. bmbreports.orgnih.govnih.gov |
| O-GlcNAcylation | Inhibits aggregation | Competes with phosphorylation for the same sites; may sterically hinder aggregation. nih.govnih.govmtroyal.ca |
Effect of Specific Amino Acid Substitutions on Aggregation Dynamics (e.g., P301L, P301S)
Mutations in the gene encoding the Tau protein (MAPT) are directly linked to familial forms of frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). Among the most studied of these are missense mutations at position 301, where proline is substituted by either leucine (B10760876) (P301L) or serine (P301S). These mutations are located immediately N-terminal to the key amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹ and have profound effects on the aggregation dynamics of the Tau protein and its fragments.
Research has consistently shown that both the P301L and P301S mutations significantly accelerate the aggregation of Tau. Studies on the Tau repeat domain (RD), which includes the 301-315 region, demonstrate that these mutations lead to a more rapid formation of amyloid fibrils compared to the wild-type (WT) sequence. nih.gov The proline at position 301 is critical for maintaining a local structure, potentially a β-hairpin, that shields the aggregation-prone VQIVYK motif. The substitution of proline with either leucine or serine is thought to destabilize this protective conformation, thereby exposing the amyloidogenic sequence and lowering the energy barrier for self-assembly. nih.govmdpi.com
In vitro aggregation assays, often using Thioflavin T (ThT) fluorescence to monitor the formation of β-sheet-rich structures, provide quantitative insights into these dynamics. For instance, in heparin-induced aggregation studies of the Tau repeat domain (amino acids 244-380), the half-time of aggregation (t₁/₂) is significantly reduced for the mutants compared to the wild-type.
Interactive Data Table: Heparin-Induced Aggregation Kinetics of Tau Repeat Domain (WT vs. Mutants)
| Tau Construct | Aggregation Half-Time (t₁/₂) (hours) |
| WT tau RD | 12.5 ± 0.2 |
| P301L tau RD | 5.2 ± 0.1 |
| P301S tau RD | 3.9 ± 0.1 |
| Data derived from in vitro Thioflavin T fluorescence assays. nih.gov |
These findings are consistent across different experimental systems, including full-length Tau and smaller peptide fragments. The P301L mutation, in particular, increases the hydrophobicity of the peptide chain, which can further promote aggregation. researchgate.net Moreover, fibrils formed from P301L and P301S mutants exhibit higher seeding activity in cellular models, meaning they are more effective at recruiting and converting soluble Tau into pathological aggregates. nih.gov This enhanced seeding capacity likely contributes to the aggressive pathology observed in individuals with these mutations.
Role of Co-Factors and Environmental Modulators (e.g., Heparin, Metal Ions)
The aggregation of Tau Peptide (301-315) does not occur in isolation. It is significantly influenced by various co-factors and environmental conditions that can either promote or inhibit the formation of amyloid fibrils.
Heparin:
Heparin and other sulfated glycosaminoglycans (GAGs) are potent inducers of Tau aggregation in vitro and are widely used to study the fibrillization process. d-nb.inforesearchgate.netrsc.org These highly sulfated, negatively charged polysaccharides are believed to facilitate Tau aggregation through several mechanisms. One primary mechanism involves electrostatic interactions. The positively charged residues within the Tau repeat domain, including those in the 301-315 region, can bind to the negatively charged sulfate (B86663) groups of heparin. researchgate.net This interaction is thought to neutralize the repulsive charges between Tau molecules, bringing them into close proximity and increasing the local concentration, which favors nucleation.
Furthermore, binding to heparin can induce a conformational change in the Tau peptide, remodeling it into a more aggregation-prone structure. researchgate.net It is proposed that heparin acts as a template, scaffolding Tau molecules and promoting the formation of a β-sheet-rich conformation. researchgate.net The efficiency of heparin in inducing aggregation is dependent on the stoichiometry between heparin and Tau. nih.gov
Metal Ions:
The dyshomeostasis of metal ions in the brain has been implicated in the pathogenesis of Alzheimer's disease and other tauopathies. researchgate.netmdpi.com Various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), have been shown to modulate Tau aggregation, although the precise mechanisms are complex and can be concentration-dependent. nih.govmdpi.com
While specific studies on the direct binding of metal ions to the Tau Peptide (301-315) are limited, research on the larger Tau protein and its repeat domains provides valuable insights. Metal ions can promote Tau aggregation by binding to the protein and inducing conformational changes that favor self-assembly. nih.govmdpi.com For example, copper treatment of a Tau R3 peptide has been shown to induce a shift from a random coil to α-helical and β-sheet structures, facilitating aggregation. nih.gov It is plausible that metal ions could interact with residues within or near the 301-315 sequence, influencing the conformation of the critical VQIVYK motif.
The effects of metal ions can be multifaceted. At low concentrations, ions like Zn²⁺, Cu²⁺, and Fe³⁺ can promote the formation of fibrillar Tau aggregates. Conversely, at higher concentrations, they may lead to the formation of non-fibrillar, amorphous aggregates. Metal ions can also influence Tau pathology indirectly by promoting hyperphosphorylation through the activation of kinases like GSK-3β. nih.govresearchgate.net This hyperphosphorylation can, in turn, enhance Tau aggregation.
Molecular Interactions of Tau Peptide 301 315
Interactions with Full-Length Tau Protein and Other Tau Fragments
The Tau peptide (301-315) contains the highly amyloidogenic hexapeptide motif ³⁰⁶VQIVYK³¹¹ (PHF6), which is essential for the aggregation of the full-length Tau protein. pharmaceutical-networking.combiorxiv.org This motif can act as a seed, initiating and promoting the polymerization of soluble Tau monomers and other fragments into the paired helical filaments (PHFs) and straight filaments (SFs) that constitute neurofibrillary tangles (NFTs). nih.govmedchemexpress.com
The interaction is driven by the tendency of the VQIVYK sequence to adopt a β-sheet conformation, which then templates the misfolding of full-length Tau. pharmaceutical-networking.com The sequences flanking this core motif, including the P301 residue, play a crucial modulatory role. Local structures within the Tau protein normally shield the VQIVYK motif to prevent spontaneous aggregation. nih.gov However, destabilization of this local structure, for instance through mutations, can expose the motif and trigger self-assembly. nih.gov
Mutations within this peptide region are directly linked to inherited tauopathies. The Proline-to-Leucine substitution at position 301 (P301L), located within the 301-315 sequence, is a well-studied example. nih.gov This mutation is thought to increase the conformational flexibility of the region, making the VQIVYK motif more accessible and thereby significantly accelerating the aggregation of full-length Tau. nih.gov Studies on peptide fragments containing the P301L mutation confirm its role in promoting spontaneous aggregation. nih.gov
Table 1: Interactions of Tau Peptide (301-315) with Tau Protein and Fragments
| Interacting Molecule | Key Interacting Motif | Outcome of Interaction |
|---|---|---|
| Full-Length Tau Protein | ³⁰⁶VQIVYK³¹¹ | Seeding and acceleration of aggregation into paired helical filaments (PHFs). pharmaceutical-networking.comnih.gov |
| Other Tau Fragments (e.g., R2) | ³⁰⁶VQIVYK³¹¹ interacts with ³⁷⁵VQIINK³⁸⁰ | Co-aggregation and formation of heterogeneous filaments. biorxiv.org |
| P301L Mutant Tau | P301L mutation within the peptide | Enhanced propensity for spontaneous aggregation due to increased exposure of the VQIVYK motif. nih.gov |
Binding to Chaperone Proteins and Degradation Machinery
The Tau protein is a client of the cellular protein quality control system, which involves molecular chaperones and protein degradation machinery like the ubiquitin-proteasome system (UPS). mdpi.com The region encompassing Tau peptide (301-315) is a key site for these interactions.
Molecular chaperones, such as heat shock proteins (HSPs), bind to Tau to assist in its proper folding and prevent aggregation. mdpi.com Research mapping these interactions has shown that chaperones including Hsp40, Hsp70, and Hsp90 localize to the area around the ³⁰⁶VQIVYK³¹¹ amyloidogenic motif. nih.gov This suggests a protective mechanism where chaperones recognize and bind to this aggregation-prone sequence to keep it soluble and non-toxic. nih.gov
This region is also recognized by the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein), which tags misfolded proteins for degradation by the proteasome. d-nb.info High-resolution studies have revealed that the R3 and R4 repeats of Tau, which include the 301-441 segment, are primary binding sites for CHIP. d-nb.info This interaction is crucial for the clearance of potentially toxic Tau species. d-nb.info
Pathogenic mutations within the 301-315 peptide can disrupt these quality control interactions. The P301L mutation has been shown to impair the binding of the C-terminal half of Tau to both heat shock proteins and the proteasome. nih.gov This disruption is believed to contribute to the accumulation and aggregation of mutant Tau, as the cell's ability to stabilize or clear the aberrant protein is compromised. nih.gov
Table 2: Interaction of Tau Peptide (301-315) Region with Protein Quality Control Systems
| Interacting Component | Specific Tau Region Involved | Functional Consequence |
|---|---|---|
| Hsp40, Hsp70, Hsp90 | Area around ³⁰⁶VQIVYK³¹¹ | Prevention of aggregation, maintenance of Tau in a soluble state. nih.gov |
| E3 Ligase CHIP | R3-R4 repeats (307-441) | Mediates ubiquitination, targeting Tau for proteasomal degradation. d-nb.info |
| Proteasome | C-terminal half of Tau | Degradation of ubiquitinated Tau. nih.gov |
| P301L Mutant Tau | C-terminal half of Tau | Impaired binding to HSPs and the proteasome, leading to reduced clearance. nih.gov |
Association with Lipids, Membranes, and Nucleic Acids
The Tau peptide (301-315) is part of a domain that readily interacts with various macromolecules, including lipids, cellular membranes, and nucleic acids. These interactions can significantly influence Tau's structure and aggregation propensity.
Lipids and Membranes: Tau protein can directly bind to biological membranes, an interaction that is enhanced by the presence of anionic (negatively charged) lipids. mdpi.com The microtubule-binding domain, which contains peptide 301-315, is a primary site for this association. mdpi.comcornell.edu The interaction is largely driven by favorable electrostatic forces between positively charged residues in Tau and negatively charged lipid headgroups. nih.gov Upon binding to lipid vesicles or micelles, regions within the microtubule-binding repeats, including a segment immediately following the 301-315 peptide (residues 315-323), can transition from a disordered state to a more structured α-helical conformation. cornell.edu This conformational change, coupled with an increase in local protein concentration at the membrane surface, can facilitate aggregation. nih.govrsc.org Furthermore, the interaction can be disruptive to the membrane itself, potentially leading to leakage and impaired cellular homeostasis. rsc.org
Nucleic Acids: Tau protein has also been shown to interact with nucleic acids. mdpi.com It can bind to both DNA and RNA, and this interaction appears to be stronger than its binding to microtubules. mdpi.com The binding is primarily electrostatic and involves the minor groove of the DNA double helix. mdpi.com This association can protect DNA from denaturation. mdpi.com While the precise domains for nucleic acid binding are still being fully elucidated, the microtubule-binding region is known to be involved. rsc.org Similar to its interaction with anionic lipids, binding to negatively charged nucleic acids like RNA can induce the aggregation of Tau into filaments, suggesting that these molecules can act as scaffolds or cofactors in the pathological process. nih.gov
Table 3: Association of the Tau (301-315) Region with Lipids and Nucleic Acids
| Interacting Molecule | Nature of Interaction | Consequence |
|---|---|---|
| Anionic Lipid Membranes (e.g., containing Phosphatidylserine) | Electrostatic attraction; conformational change to α-helix in adjacent regions (e.g., 315-323). cornell.edursc.org | Facilitates Tau aggregation; can cause membrane disruption. mdpi.comrsc.org |
| Zwitterionic Lipid Membranes (e.g., Phosphatidylcholine) | Weaker interaction compared to anionic membranes. biorxiv.org | Less pronounced effect on aggregation. |
| Lipid Rafts (rich in cholesterol, sphingomyelin) | Tau accumulation in these microdomains. mdpi.com | May serve as a platform for aggregation and interaction with other proteins. mdpi.comfrontiersin.org |
| DNA (double-stranded) | Binds to the minor groove; electrostatic. mdpi.com | Stabilizes DNA structure; hyperphosphorylation of Tau reduces binding. mdpi.comnih.gov |
| RNA | Electrostatic interaction. | Can induce and scaffold Tau aggregation into filaments. rsc.orgnih.gov |
Cross-Talk with Other Amyloidogenic Proteins (e.g., Amyloid-Beta) in Aggregation Contexts
The pathology of Alzheimer's disease is characterized by the presence of both extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of Tau. nih.gov Growing evidence points to a synergistic and toxic cross-talk between these two proteins, where the aggregation of one can influence the other. nih.govresearchgate.net The Tau peptide (301-315) region, particularly the amyloidogenic ³⁰⁶VQIVYK³¹¹ motif, is a potential site for this pathological interaction.
Computational modeling and in vitro studies suggest that Aβ oligomers can directly interact with and "cross-seed" the aggregation of Tau. mdpi.com The proposed mechanism involves the amyloid core of Aβ forming intermolecular β-sheet structures with the VQIVYK motif of Tau. mdpi.com This heterotypic seeding could be a key event that links Aβ pathology to the subsequent formation of Tau tangles in the progression of Alzheimer's disease. mdpi.com
This cross-talk is not limited to Aβ. Tau oligomers have been shown to co-aggregate with other proteins implicated in neurodegeneration, such as TDP-43. mdpi.com The interaction between oligomeric forms of TDP-43 and Tau can trigger co-aggregation and is relevant in diseases where both pathologies are present. mdpi.com Furthermore, certain cofactors, such as free fatty acids, have been shown to stimulate the polymerization of both Aβ and Tau, suggesting they may act as common effectors that drive the formation of distinct pathological lesions through shared mechanisms. nih.gov
Table 4: Cross-Talk of the Tau (301-315) Region with Other Amyloidogenic Proteins
| Interacting Amyloidogenic Protein | Key Interacting Motif on Tau | Outcome of Interaction |
|---|---|---|
| Amyloid-Beta (Aβ) | ³⁰⁶VQIVYK³¹¹ | Cross-seeding of Tau aggregation, promoting tangle formation. mdpi.com |
| α-Synuclein | Microtubule-binding domain | Co-aggregation and increased neurotoxicity. mdpi.com |
| TDP-43 | Tau oligomers | Co-aggregation and co-localization in post-mortem brains. mdpi.com |
Advanced Methodologies for Studying Tau Peptide 301 315
Biophysical Techniques for Monitoring Aggregation
A suite of biophysical methods is employed to monitor the kinetics and morphology of Tau peptide (301-315) aggregation in real-time and to characterize the resulting fibrillar structures.
Thioflavin-T (ThT) fluorescence is a widely used method to monitor the formation of amyloid fibrils in vitro. nih.gov ThT is a benzothiazole (B30560) dye that exhibits a characteristic fluorescence enhancement upon binding to the cross-β-sheet structures that are hallmarks of amyloid fibrils. nih.govroyalsocietypublishing.org This assay allows for the real-time tracking of aggregation kinetics, providing insights into the lag phase, elongation phase, and plateau phase of fibril formation.
The assay typically involves incubating the Tau peptide, often a construct containing the 301-315 region, in the presence of an aggregation inducer like heparin. biorxiv.orgd-nb.info The fluorescence intensity is measured over time, with an excitation wavelength around 440-450 nm and an emission wavelength around 480-482 nm. biorxiv.orgroyalsocietypublishing.orgprotocols.io The resulting sigmoidal curve provides quantitative data on aggregation rates, which can be used to assess the impact of mutations or potential inhibitors on the aggregation process. d-nb.info For instance, studies have shown that the P301L mutation, located just outside the VQIVYK motif, significantly accelerates the aggregation of Tau constructs as monitored by ThT fluorescence. d-nb.info
| Parameter | Typical Value/Range | Description |
| Tau Peptide Concentration | 10 - 20 µM | Concentration of the Tau peptide construct in the assay. biorxiv.orgprotocols.io |
| Thioflavin-T (ThT) Concentration | 10 - 15 µM | Concentration of the fluorescent dye. biorxiv.orgprotocols.io |
| Inducer (e.g., Heparin) | 2.5 - 5 µM | Polyanionic co-factor used to induce aggregation. biorxiv.orgprotocols.io |
| Excitation Wavelength (λex) | 440 - 450 nm | Wavelength of light used to excite the ThT dye. biorxiv.orgroyalsocietypublishing.org |
| Emission Wavelength (λem) | 480 - 483 nm | Wavelength at which the fluorescence emission is measured. biorxiv.orgroyalsocietypublishing.org |
| Temperature | 37°C | Physiological temperature at which the assay is typically performed. biorxiv.orgprotocols.io |
This table presents typical experimental conditions for a Thioflavin-T fluorescence assay used to monitor Tau peptide aggregation.
Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to visualize the morphology of Tau fibrils at the nanoscale. springernature.comnih.govnih.gov These methods provide direct evidence of fibril formation and offer detailed information about their dimensions, such as width and periodicity.
Transmission Electron Microscopy (TEM) is commonly used to observe negatively stained Tau fibrils. biorxiv.orgescholarship.org Studies have confirmed that Tau peptides containing the 301-315 sequence assemble into distinct fibrillar structures. escholarship.orgnih.gov These fibrils often resemble the paired helical filaments (PHFs) and straight filaments (SFs) extracted from the brains of Alzheimer's disease patients, which typically have diameters ranging from 10 to 20 nm. nih.gov
Atomic Force Microscopy (AFM) provides three-dimensional topographical images of fibrils with sub-nanometer resolution, often under more physiological conditions than EM. springernature.comnih.govmdpi.com AFM has been used to characterize the structure of Tau aggregates, revealing polymorphic structures, including ribbon-like fibrils. springernature.com It allows for the measurement of fibril height, width, and the helical pitch of twisted filaments, providing crucial data for understanding the structural diversity of Tau aggregates. springernature.comnih.gov
| Technique | Information Provided | Key Findings for Tau Aggregates |
| Electron Microscopy (EM) | 2D projection images, fibril width, presence of twisting. escholarship.orgnih.gov | Visualization of amyloid fibrils with widths of ~17.4 nm. researchgate.net Confirmation of fibrillar morphology similar to PHFs and SFs. nih.govnih.gov |
| Atomic Force Microscopy (AFM) | 3D topographical maps, fibril height, width, and periodicity. springernature.commdpi.com | Characterization of polymorphic structures and ribbon-like fibrils. springernature.com Enables quantitative analysis of fibril dimensions at the nanoscale. nih.govnih.gov |
This table summarizes the application of EM and AFM in the morphological analysis of Tau peptide aggregates.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. news-medical.net In the context of Tau aggregation, DLS is employed to monitor the growth of oligomers and larger aggregates over time. postnova.com The technique works by measuring the intensity fluctuations of scattered light, which are related to the Brownian motion of the particles. From this, the hydrodynamic radius (Rh) of the aggregates can be determined.
DLS studies have shown that in the initial stages of aggregation, Tau exists as monomers or small oligomers. news-medical.net As aggregation proceeds, the addition of seeds or inducers leads to a significant increase in the hydrodynamic radius, indicating the formation of larger aggregates. news-medical.netmdpi.com This method is particularly useful for detecting the formation of pre-fibrillar oligomeric species, which are often considered to be highly cytotoxic. news-medical.net
| Measurement | Description | Application to Tau (301-315) |
| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | Tracks the growth from monomers (~10 nm oligomers) to larger aggregates upon induction. news-medical.net |
| Size Distribution | Provides information on the heterogeneity of the aggregate population (monomers, oligomers, fibrils). | Can distinguish between monomeric, oligomeric, and fibrillar species present in a sample. postnova.com |
| Aggregation Rate | Monitors the change in average particle size over time. | Complements ThT assays by providing size information throughout the aggregation process. news-medical.net |
This table outlines the use of Dynamic Light Scattering (DLS) for characterizing the size of Tau peptide aggregates.
High-Resolution Structural Determination Approaches
To understand the molecular basis of Tau aggregation and its role in disease, high-resolution structural information is essential. Techniques like NMR spectroscopy and cryo-electron microscopy have been pivotal in revealing the atomic details of Tau peptide structures and their fibrillar assemblies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-resolution information on the structure, dynamics, and interactions of biomolecules in both solution and solid states. nih.govnih.gov
Solution NMR is used to study the structure of monomeric Tau peptides and their early-stage, soluble oligomers. nih.govnih.gov These studies have revealed that while full-length Tau is intrinsically disordered, short peptide fragments like those containing the 306VQIVYK311 motif can adopt transient, partially folded conformations, including β-strand structures, which are thought to be precursors to aggregation. d-nb.inforesearchgate.net
Solid-State NMR (ssNMR) is indispensable for determining the structure of insoluble amyloid fibrils. escholarship.orgnih.govbohrium.com By analyzing ssNMR spectra, researchers can determine the secondary structure of each residue within the fibril core. bohrium.com ssNMR studies on fibrils formed from Tau fragments have confirmed that the 306VQIVYK311 region forms a parallel, in-register β-sheet structure, which is a key architectural feature of the amyloid spine. escholarship.org
| NMR Technique | Sample State | Information Obtained | Key Findings for Tau (301-315) |
| Solution NMR | Monomeric/Soluble | Secondary structure propensities, conformational ensembles, interaction sites. nih.govnih.gov | The 306VQIVYK311 motif shows a propensity for β-strand conformation in solution. d-nb.info |
| Solid-State NMR (ssNMR) | Insoluble Fibrils | Atomic-resolution structure of the fibril core, intermolecular packing. nih.govbohrium.com | Confirmed a parallel, in-register cross-β structure for the core amyloid-forming region. escholarship.org |
This table compares solution and solid-state NMR techniques for studying the structure of Tau peptide (301-315).
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of near-atomic resolution structures of large macromolecular complexes, including amyloid fibrils from patient-derived material. nih.govnih.gov This technique involves flash-freezing a sample in vitreous ice and imaging it with an electron microscope.
Recent cryo-EM studies have successfully resolved the structures of Tau filaments extracted from the brains of individuals with Alzheimer's disease and other tauopathies. biorxiv.orgresearchgate.netnih.gov These studies revealed that the core of both paired helical filaments (PHFs) and straight filaments (SFs) is composed of residues from the microtubule-binding repeats, including the 301-315 region. researchgate.netnih.gov The core of the protofilament adopts a complex C-shaped fold, involving a combined cross-β/β-helix structure, with the 306VQIVYK311 segment forming a critical part of the stable β-sheet core that seeds aggregation. researchgate.netnih.gov These structures provide a precise atomic blueprint for understanding fibril polymorphism and for the structure-based design of diagnostic and therapeutic agents.
| Fibril Type | Disease Association | Cryo-EM Resolution | Structural Features of the Core (including 301-315 region) |
| Paired Helical Filament (PHF) | Alzheimer's Disease, Down Syndrome biorxiv.orgnih.gov | 3.4 - 3.5 Å | Two C-shaped protofilaments; core includes residues ~306-378. researchgate.netnih.gov |
| Straight Filament (SF) | Alzheimer's Disease, Down Syndrome biorxiv.orgnih.gov | 3.4 - 3.5 Å | Two C-shaped protofilaments with different packing than PHFs; core includes residues ~306-378. researchgate.netnih.gov |
| P301L Mutant Fibril (mouse model) | Familial FTLD model | ~3.0 Å | Diverges from human sporadic folds but contains a similar U-shaped motif involving residues 297-311. nih.gov |
This table summarizes key findings from cryo-EM studies on different Tau fibril structures.
In Silico Approaches and Computational Predictive Models
Computational methodologies provide powerful tools to investigate the molecular intricacies of Tau peptide aggregation, offering insights that are often difficult to obtain through experimental methods alone. These in silico approaches allow for the prediction of aggregation propensity, the simulation of molecular interactions, and the rational design of potential inhibitors.
Mutagenesis Studies and Aggregation Propensity Predictions
In silico mutagenesis studies are instrumental in identifying key residues that drive the aggregation of Tau peptides. By systematically replacing amino acids within a sequence and calculating the resulting change in aggregation propensity, researchers can pinpoint "hotspots" critical for fibril formation. Algorithms such as Aggrescan and CamSol are frequently employed for these predictive analyses. biorxiv.orgsoton.ac.uk
Aggrescan predicts aggregation-prone regions by comparing a given amino acid sequence to a database of known amyloidogenic proteins. soton.ac.uk CamSol, on the other hand, calculates the intrinsic solubility profile of a peptide, taking into account factors like hydrophobicity, charge, and secondary structure propensity. biorxiv.orgsoton.ac.uk
Studies have highlighted the hexapeptide VQIVYK (residues 306-311), which lies within the 301-315 region of Tau, as having a particularly low intrinsic solubility and a high propensity for aggregation. biorxiv.orgsoton.ac.uk Computational tools have shown that this sequence significantly exceeds the hot-spot threshold for aggregation. biorxiv.org
Informed by these predictions, in silico mutagenesis can guide the design of peptide-based inhibitors. By replacing hydrophobic residues like Isoleucine at position 308 and Valine at position 309, it is possible to significantly reduce the peptide's tendency to self-associate while maintaining its ability to bind to the target Tau sequence. biorxiv.org For example, replacing Isoleucine or Valine in the VQIVYK motif with residues like Histidine or Lysine (B10760008) has been shown to substantially decrease its predicted aggregation propensity. biorxiv.orgsoton.ac.uk
Table 1: In Silico Aggregation Propensity of Modified Tau Peptides
| Peptide Sequence (Residues 306-311) | Modification | Predicted Aggregation Propensity |
|---|---|---|
| VQIVYK | Native Sequence | High |
| VQIHYK | I308H | Reduced |
| VQIKYK | I308K | Reduced |
This table is generated based on findings from in silico studies that predict the aggregation propensity of modified Tau peptides. biorxiv.orgsoton.ac.uk
These predictive models provide a foundational framework for understanding the drivers of Tau aggregation and for the rational design of molecules aimed at inhibiting this process. biorxiv.orgsoton.ac.uk
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations offer a dynamic and three-dimensional perspective on the interactions between Tau peptides and other molecules, including potential inhibitors. biorxiv.orgnih.govresearchgate.net Docking algorithms predict the preferred binding orientation of a ligand to a target protein, providing a static snapshot of the interaction. biorxiv.org MD simulations then build upon this, simulating the movement of atoms and molecules over time to reveal the stability and conformational changes of the complex. nih.govresearchgate.netrsc.org
These techniques have been used to study how inhibitor peptides bind to Tau fragments. biorxiv.org For instance, docking studies have been performed using software like Molsoft ICM-Pro to predict the binding of test peptides to Tau structures derived from the Protein Data Bank. biorxiv.org Such simulations have revealed that specific interactions, like the CH/π interactions between Isoleucine and Tyrosine in the VQIVYK motif, are crucial for the formation of the dry interface of steric zippers, a key feature of amyloid fibrils. biorxiv.org
MD simulations can further elucidate the mechanism of action of inhibitors. rsc.orgfrontiersin.org For example, simulations have shown that certain small molecules can destabilize pre-formed Tau protofibrils by inducing a transformation from a β-sheet to a random coil structure, thereby promoting a more loosely-packed conformation. rsc.org These simulations can also reveal how inhibitors bind to the protofibril through a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. rsc.org
Atomistic MD simulations are particularly useful for studying intrinsically disordered proteins like Tau, for which experimental structural characterization is challenging. nih.govresearchgate.net These simulations can help decipher the relationship between post-translational modifications, such as phosphorylation, and the resulting conformational changes in Tau peptides. nih.govresearchgate.net By simulating peptides in explicit solvent, researchers can characterize folding pathways and identify intermediate and stable conformations that may be relevant to the aggregation process. nih.gov
Table 2: Computational Methods in Tau Peptide Research
| Technique | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicts binding modes of inhibitors to Tau peptides. | Identifies key interactions and binding sites. biorxiv.orgnih.gov |
| Molecular Dynamics (MD) | Simulates conformational changes and stability of Tau peptides and complexes. | Reveals mechanisms of inhibition and the impact of modifications. nih.govresearchgate.netrsc.org |
This table summarizes the applications and insights gained from various computational techniques used to study Tau peptides.
Cellular and Model Organism Systems for Mechanistic Studies
To translate in silico predictions and in vitro findings into a more biologically relevant context, researchers utilize cellular and model organism systems. These models are invaluable for studying the mechanisms of Tau aggregation, toxicity, and the efficacy of potential therapeutic agents in a living system. biorxiv.orgsoton.ac.uknih.gov
HEK293 Cell Models for Aggregation and Toxicity
Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying Tau aggregation and its associated toxicity. biorxiv.orgsoton.ac.uknih.gov These cells can be engineered to express various forms of the Tau protein, including full-length Tau or specific fragments. nih.govmdpi.com One of the challenges in studying Tau aggregation in cell culture is the resistance of full-length Tau to aggregate within experimentally feasible timeframes. nih.gov To overcome this, researchers can use small-molecule agonists, like Congo red, to induce the formation of detergent-insoluble Tau aggregates. nih.gov
The formation of these aggregates in HEK293 cells has been shown to be dependent on both time and the concentration of the agonist. nih.gov Studies have demonstrated that as Tau aggregates accumulate, there is a corresponding increase in cellular toxicity. nih.gov These cell models also serve as a platform for testing the efficacy of potential aggregation inhibitors. biorxiv.orgsoton.ac.uk For instance, fluorescein-tagged inhibitor peptides have been shown to efficiently penetrate HEK293 cells, allowing for the assessment of their ability to prevent or reduce Tau aggregation in a cellular environment. biorxiv.orgsoton.ac.uk
Table 3: HEK293 Cell-Based Assays for Tau Research
| Assay Type | Purpose | Key Findings |
|---|---|---|
| Agonist-Induced Aggregation | To model Tau aggregation and toxicity in a cellular context. | Tau aggregation is time- and concentration-dependent and is associated with decreased cell viability. nih.gov |
| Inhibitor Efficacy Testing | To assess the ability of compounds to penetrate cells and inhibit Tau aggregation. | Retro-inverso peptide inhibitors can penetrate HEK293 cells and are non-toxic at effective concentrations. biorxiv.orgsoton.ac.ukresearchgate.net |
This table outlines the use of HEK293 cells in studying Tau aggregation, toxicity, and inhibition.
Drosophila melanogaster Tauopathy Models for Neurodegeneration and Phenotype Analysis
The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model for studying neurodegenerative diseases, including tauopathies. biorxiv.orgnih.govmdpi.com A significant portion of genes implicated in human diseases have orthologues in Drosophila, and the fly's genetic tractability and complex behaviors make it an attractive system for research. biorxiv.org
Drosophila models of tauopathy are typically created by overexpressing human Tau (hTau) in the fly's nervous system, often specifically in the eye. biorxiv.orgsoton.ac.uk This overexpression leads to a characteristic "rough-eye" phenotype, which is the result of massive loss of the underlying photoreceptor neurons due to Tau hyperphosphorylation and aggregation. biorxiv.org This readily observable phenotype provides a straightforward way to assess the severity of neurodegeneration and to screen for genetic or pharmacological modifiers. biorxiv.orgnih.gov
These models have been used to test the in vivo efficacy of Tau aggregation inhibitors. biorxiv.orgsoton.ac.uk For example, when a Drosophila model of tauopathy was fed a diet containing a retro-inverso peptide inhibitor designed based on the VQIVYK hotspot, there was a significant improvement in both the neurodegenerative eye phenotype and associated behavioral deficits. biorxiv.orgsoton.ac.uk The median survival of the Tau-expressing flies was also significantly increased following treatment with the inhibitor. soton.ac.uk These findings demonstrate that compounds that effectively reduce Tau aggregation in vitro can also block aggregation-dependent phenotypes in vivo. biorxiv.orgsoton.ac.uk
In Vitro Cellular Biosensor Assays for Seeding Activity
The "prion-like" seeding mechanism, where misfolded Tau aggregates recruit and template the misfolding of normal Tau, is a key aspect of the progression of tauopathies. nih.gov To study and quantify this seeding activity, researchers have developed sophisticated in vitro cellular biosensor assays. nih.govfrontiersin.orgresearchgate.net
A widely used approach involves Förster resonance energy transfer (FRET)-based biosensors in HEK293 cells. nih.gov These biosensor cells are engineered to express a pro-aggregating mutant of the Tau repeat domain fused to two different fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). nih.gov In the absence of seeding, the fluorescent proteins are dispersed throughout the cell, and there is no FRET signal. However, when seeding-competent Tau from sources like brain extracts is introduced, it induces the aggregation of the fluorescently tagged Tau probes. nih.gov This brings the CFP and YFP into close proximity, resulting in a measurable FRET signal. nih.gov
These biosensor assays are highly sensitive and can be used to quantify minute amounts of bioactive Tau from various biological samples. nih.gov They allow for the study of templated aggregation in a cellular environment and can be used to investigate the mechanisms of seed uptake. nih.gov The rational design of these biosensor probes, informed by the structural knowledge of pathological Tau aggregates, has led to the development of optimized cell lines with increased sensitivity and specificity for detecting Tau seeding activity. nih.gov
Table 4: Compound Names
| Compound Name |
|---|
| Tau Peptide (301-315) Trifluoroacetate (B77799) |
| Congo red |
| Cyan fluorescent protein (CFP) |
| Yellow fluorescent protein (YFP) |
Modulation of Tau Peptide 301 315 Aggregation and Its Mechanistic Basis
Design and Synthesis of Peptide-Based Aggregation Inhibitors
Peptide-based inhibitors are designed to specifically interfere with the aggregation process of the Tau protein. A primary strategy involves creating peptides that target and bind to the aggregation-prone regions of Tau, such as the VQIINK and VQIVYK motifs, thereby blocking the protein-protein interactions necessary for fibril formation. nih.govlancs.ac.uk These inhibitors are often based on the very sequences they aim to block, with modifications to prevent their own aggregation and enhance their inhibitory properties. biorxiv.org
Retro-inverso (RI) peptides represent an innovative strategy for designing stable and effective aggregation inhibitors. plos.org These peptides are constructed from D-amino acids (the mirror images of the natural L-amino acids) and synthesized in the reverse sequence order. plos.org This unique structure provides two key advantages: high resistance to proteolytic degradation by cellular enzymes and the ability to mimic the side-chain topology of the original L-peptide, allowing it to bind to the target sequence. plos.orgnih.gov
The mechanism of action for retro-inverso inhibitors involves binding to the aggregation "hotspot" motifs on the Tau protein, such as 306VQIVYK311. nih.govnih.gov By occupying this critical site, the inhibitor physically blocks the recruitment of other Tau monomers, preventing the formation and elongation of β-sheets which are essential for fibril assembly. biorxiv.org
A notable example is the retro-inverso peptide RI-AG03. nih.gov This D-amino acid peptide was designed based on the 306VQIVYK311 hotspot. nih.gov Studies have shown that RI-AG03 is not only highly stable but also potently inhibits Tau aggregation by over 90% at equimolar concentrations. lancs.ac.ukresearchgate.net It appears to redirect the aggregation pathway towards the formation of non-toxic, off-pathway oligomeric structures that lack the high β-sheet content characteristic of pathogenic fibrils. biorxiv.orgnih.gov
Table 1: Properties of Retro-Inverso Peptide Inhibitor RI-AG03
| Feature | Description | Research Finding |
| Structure | Retro-inverso D-amino acid peptide based on the 306VQIVYK311 motif. nih.gov | Sequence: Ac-rrrrrrrrGpkyk(ac)iqvGr-NH2. nih.govnih.gov |
| Stability | Resistant to enzymatic degradation due to its D-amino acid composition and inverted backbone. nih.gov | Showed significantly less degradation compared to its L-amino acid counterpart when exposed to Trypsin. soton.ac.ukbiorxiv.orgresearchgate.net |
| Inhibition | Blocks Tau fibrillization by interacting with aggregation-prone sequences. nih.govnih.gov | Inhibited over 90% of Tau aggregation in vitro. lancs.ac.uk |
| Mechanism | Prevents β-sheet formation and promotes off-pathway, non-toxic oligomers. biorxiv.orgnih.gov | Circular dichroism studies showed it suppresses the increase in β-sheet content during Tau aggregation. soton.ac.ukbiorxiv.org |
The hexapeptide sequence 306VQIVYK311, located in the third microtubule-binding repeat of Tau, is essential for its aggregation. soton.ac.ukresearchgate.net This motif is capable of self-assembly and can initiate the aggregation of the full-length Tau protein. medchemexpress.com It forms a structure known as a "steric zipper," where two β-sheets interdigitate tightly, creating a stable spine that drives fibril elongation. nih.govlancs.ac.uk Consequently, this motif is a prime target for the rational design of aggregation inhibitors. lancs.ac.uknih.gov
Peptide inhibitors are specifically designed to cap the ends of growing fibrils at the VQIVYK motif, preventing further monomer addition. nih.gov These inhibitors often contain modifications to the original VQIVYK sequence to enhance binding affinity and prevent self-aggregation. For instance, hydrophobic amino acids like isoleucine and valine might be replaced with charged or polar residues to disrupt the steric zipper formation while maintaining binding to the target. biorxiv.org
The peptide AG03, a precursor to the retro-inverso version RI-AG03, was developed by modifying the VQIVYK sequence. soton.ac.uknih.gov It incorporates an acetylated lysine (B10760008) and a proline to improve its inhibitory properties. soton.ac.ukresearchgate.net While effective, its susceptibility to degradation led to the development of the more stable RI-AG03. soton.ac.uknih.gov Research has demonstrated that RI-AG03 not only targets the VQIVYK motif but is also effective against Tau species containing the second aggregation hotspot, 275VQIINK280, making it a broader-spectrum inhibitor. nih.govnih.gov
Small Molecule Modulators of Tau Peptide (301-315) Aggregation
In addition to peptide-based strategies, small molecules offer a promising avenue for modulating the aggregation of the Tau peptide (301-315). These compounds can interfere with the aggregation cascade at various points, from blocking the initial formation of β-sheets to stabilizing non-toxic oligomers.
Steric zipper blockers are small molecules designed to physically obstruct the tight packing of β-sheets that characterizes the core of amyloid fibrils. nih.gov As the 306VQIVYK311 motif forms a potent steric zipper, molecules that can bind within this region can effectively halt fibril growth. nih.govlancs.ac.uk
One such compound is Orange-G. nih.gov X-ray diffraction studies have revealed that the aromatic rings of Orange-G pack against the apolar side chains of Val309 within the VQIVYK motif. nih.gov This interaction, stabilized by polar interactions with glutamine and lysine residues at the edges of the steric zipper, effectively blocks the interdigitation of β-sheets and inhibits Tau aggregation. nih.gov
A key event in Tau pathology is the conformational transition from a random coil structure to one with a high β-sheet content. soton.ac.uk Several small molecules have been identified that can interfere with this process or modulate the subsequent oligomerization steps.
Natural compounds, such as the flavonoid Baicalein, have been shown to suppress the formation of mature Tau fibrils. biorxiv.org Baicalein appears to act by sequestering early-stage oligomers, stabilizing them in a state that has partial β-sheet structure but is incapable of proceeding to form larger, insoluble filaments. biorxiv.org Circular dichroism analysis shows that while Baicalein treatment leads to the formation of oligomers, it prevents the large-scale shift to β-sheet structures seen in untreated Tau aggregation. biorxiv.org
Other well-known small molecules that modulate Tau aggregation include:
Methylene Blue (Methylthioninium Chloride): This phenothiazine (B1677639) dye has been found to block Tau-Tau interactions, thereby preventing the formation of paired helical filaments (PHFs). rsc.orgnih.gov However, it appears to be less effective against the formation of oligomeric Tau. rsc.org
Curcumin (B1669340): A component of turmeric, curcumin has been shown to reduce Tau pathology in animal models and prevent Tau aggregation in vitro. nih.gov It is believed to interfere with the aggregation process, although its precise mechanism is complex. rsc.org
Table 2: Selected Small Molecule Modulators of Tau Aggregation
| Compound | Class | Mechanism of Action |
| Orange-G | Azo Dye | Acts as a steric zipper blocker, binding to the VQIVYK motif and preventing β-sheet packing. nih.gov |
| Baicalein | Flavonoid | Sequesters and stabilizes early-stage oligomers, preventing their maturation into fibrils. biorxiv.org |
| Methylene Blue | Phenothiazine | Blocks Tau-Tau interactions required for paired helical filament (PHF) formation. rsc.orgnih.gov |
| Curcumin | Polyphenol | Prevents Tau aggregation and reduces overall Tau pathology. rsc.orgnih.gov |
Strategies for Preventing Tau Peptide (301-315) Interaction with Co-Aggregants
The aggregation of Tau in vitro and likely in vivo is significantly accelerated by the presence of polyanionic co-factors such as heparin, heparan sulfate (B86663), and nucleic acids. upenn.edunih.gov These molecules are thought to act as templates or scaffolds, neutralizing the positive charge of the Tau repeat domain and promoting a conformational change that favors aggregation. nih.gov Therefore, a key therapeutic strategy is to prevent the interaction between the Tau peptide (301-315) and these co-aggregants.
One approach is to design inhibitors that can directly compete with co-aggregants for binding to Tau. However, a more robust strategy is to develop inhibitors whose mechanism is independent of these co-factors. This ensures that the inhibitor's efficacy is not diminished by being sequestered by the co-aggregants themselves.
The development of the RI-AG03 peptide provides a case study for this strategy. A potential concern for highly cationic inhibitors (RI-AG03 contains a poly-arginine sequence) is that their inhibitory effect might simply be due to binding and sequestering the anionic co-factor (heparin), rather than interacting with Tau directly. However, experiments were specifically designed to test this. RI-AG03 was shown to halt seeded aggregation even when added after the initial nucleation phase had begun, confirming that its mechanism involves a direct, sequence-specific interaction with the Tau peptide itself and is not merely an artifact of sequestering heparin. biorxiv.orgnih.gov This demonstrates a successful strategy for creating an inhibitor that effectively targets the core aggregation motif without being neutralized by co-aggregants in the environment.
Development of Protein Semi-Synthesis Methods for Modified Tau Peptides
The study of specific Tau protein fragments, such as Tau Peptide (301-315), is crucial for understanding the molecular mechanisms that initiate the pathological aggregation seen in tauopathies like Alzheimer's disease. This particular sequence is located within the microtubule-binding region (MTBR) and contains the amyloidogenic motif 306VQIVYK311, which is known to be critical for the formation of paired helical filaments (PHFs). nih.govnih.gov To investigate how modifications to this region influence aggregation, researchers have developed sophisticated protein semi-synthesis methods. These techniques allow for the production of Tau proteins with precisely placed post-translational modifications (PTMs), which is not possible with traditional recombinant expression systems alone. acs.orgnih.gov
The presence of trifluoroacetate (B77799) as a counter-ion in commercially available or laboratory-synthesized peptides is a result of the purification process. High-performance liquid chromatography (HPLC) is often used to purify synthetic peptides, and trifluoroacetic acid (TFA) is a common solvent in this process. mdpi.com
Protein semi-synthesis merges the techniques of recombinant protein expression and chemical peptide synthesis. acs.org This hybrid approach enables the creation of large, modified proteins that would be difficult to produce by either method alone. Strategies like native chemical ligation (NCL) and expressed protein ligation (EPL) are central to this process, allowing for the joining of a recombinantly produced protein fragment with a synthetically made peptide containing the desired modification. acs.orgnih.gov
A key challenge in synthesizing modified Tau is its size and the presence of native cysteine residues (Cys291 and Cys322) that are important for its function and aggregation but can complicate ligation chemistry. acs.org Researchers have devised strategies that utilize these native cysteines as ligation sites or temporarily mutate other residues to cysteines for ligation, followed by a desulfurization step to revert them to the native amino acid. acs.org
One successful strategy for producing full-length modified Tau (the 2N4R isoform) involved breaking the protein into five fragments. acs.org The N-terminal portion (residues 2-245) was expressed in E. coli, while the four C-terminal fragments, covering the entire MTBR and C-terminus (residues 246-441), were chemically synthesized. acs.org This approach allows for the introduction of specific PTMs within the synthetic fragments, which includes the 301-315 region. acs.orgnih.gov
Using these methods, researchers have produced Tau with specific, disease-associated PTMs to study their effects on aggregation and function. nih.gov For instance, site-specific acetylation at lysine 280 (AcK280), which is near the 301-315 region, was shown to significantly increase the rate of Tau aggregation and impair its ability to assemble microtubules. nih.gov Interestingly, the resulting aggregates were primarily globular oligomers and short fibrils, unlike the long, flexible filaments formed by unmodified Tau. nih.gov This highlights how a single modification can dramatically alter the aggregation pathway.
Another semi-synthesis technique employed is disulfide-coupling chemistry. This method has been used to attach ubiquitin chains to specific sites on Tau, creating mimics of native ubiquitinated proteins to study how this PTM affects aggregation. nih.gov Studies on Tau ubiquitinated at position 353 revealed that the modification slows down filament formation and affects the rate of fibril elongation. nih.govresearchgate.net
These semi-synthetic approaches provide invaluable tools for exploring the "Tau PTM code," deciphering how individual or combined modifications regulate Tau's function in both healthy and diseased states. acs.orgnih.gov By creating homogeneously modified Tau proteins, researchers can directly link specific PTMs near or within the 301-315 peptide sequence to changes in aggregation propensity and fibril structure. acs.orgleibniz-fmp.de
Interactive Data Table: Semi-Synthesis Strategies for Modified Tau Protein
| Method | Fragments | Ligation Sites | PTMs Introduced | Key Findings | Reference |
| Native Chemical Ligation (NCL) | 5 Fragments: 1 Recombinant (2-245), 4 Synthetic (246-441) | K290-C291, K321-C322, T245-A246, G389-A390 | Acetylation (AcK280), Phosphorylation (pY310, pS396/pS404) | AcK280 enhances aggregation rate but forms globular oligomers and short fibrils. | acs.orgnih.gov |
| Disulfide-Coupling Chemistry | Tau4RD (Q244-E372) and di-ubiquitin | Cys at position 353 | Lys48- or Lys63-linked di-ubiquitin | Di-ubiquitination at position 353 retards filament formation and inhibits microtubule polymerization. | nih.gov |
Pathological Relevance and Seeding Potential of Tau Peptide 301 315
Contribution of Tau Peptide (301-315) Oligomers to Cellular Dysfunction
A growing body of evidence indicates that the primary toxic species in tauopathies are not the large, insoluble neurofibrillary tangles, but rather the smaller, soluble oligomeric intermediates that form during the aggregation process. nih.govmdpi.comfrontiersin.org These oligomers, driven by the aggregation-prone 301-315 region, are implicated in a wide array of cellular dysfunctions that contribute to neurodegeneration.
Beyond direct membrane damage, tau oligomers trigger a cascade of detrimental effects within neurons:
Synaptic and Mitochondrial Dysfunction: Tau oligomers are particularly toxic at the synapse. Their application to cultured neurons or injection into mouse models leads to synaptic dysfunction and mitochondrial abnormalities. frontiersin.org They have been shown to cause changes in both pre- and postsynaptic morphology and to impair synaptic communication. frontiersin.org
Calcium Dysregulation: The extracellular application of tau oligomers can lead to their uptake and a subsequent increase in intracellular calcium levels, a condition that can trigger multiple downstream pathological pathways. frontiersin.org
Cytoskeletal and Transport Disruption: Pathological tau, including hyperphosphorylated P301L mutant tau, severely disrupts the microtubule cytoskeleton. mdpi.com This leads to an impairment of axonal transport, which is critical for the proper distribution of organelles and signaling proteins throughout the neuron. mdpi.com
ER Stress: Treatment of neuronal cells with aggregates of hyperphosphorylated P301L tau, a mutation within the 301-315 region, exacerbates endoplasmic reticulum (ER) stress-associated gene upregulation, indicating another pathway to cellular damage. mdpi.com
Table 1: Mechanisms of Cellular Dysfunction Induced by Tau Oligomers This interactive table summarizes key research findings on the cellular toxicity of tau oligomers.
| Mechanism of Dysfunction | Key Research Finding | Reference(s) |
|---|---|---|
| Membrane Permeabilization | Oligomeric tau intermediates are the most toxic species during fibrillogenesis, increasing phospholipid vesicle leakage and decreasing cell viability. | nih.gov |
| Synaptic Toxicity | Tau oligomers are found in pre- and postsynaptic compartments in Alzheimer's disease, and their injection in mice induces synaptic dysfunction. | frontiersin.org |
| Mitochondrial Damage | Injection of tau oligomers in mice induces mitochondrial abnormalities; abnormal binding of tau to the mitochondrial fission protein DRP1 can induce neurodegeneration. | frontiersin.orgfrontiersin.org |
| Calcium Homeostasis | Extracellular application of tau oligomers leads to their uptake and a rise in intracellular calcium levels. | frontiersin.org |
| Cytoskeletal Disruption | Overexpression of tau with disease-linked mutations (e.g., P301L) has a dramatic effect on the microtubule cytoskeleton. | mdpi.com |
| ER Stress | Hyperphosphorylated P301L tau aggregates exacerbate the upregulation of genes associated with endoplasmic reticulum (ER) stress in neuroblastoma cells. | mdpi.com |
| Impaired Axonal Transport | An intracellular accumulation of tau is often accompanied by an increase in transport time and the instantaneous velocity of the vesicular cargos. | mdpi.com |
Seeding and Propagation Capabilities of Tau Peptide (301-315) Aggregates in Model Systems
The progression of tau pathology throughout the brain is thought to occur via a "prion-like" mechanism, where pathological tau aggregates act as "seeds" that recruit and induce the misfolding of normal tau protein in a self-propagating manner. frontiersin.orgmdpi.comnih.govnih.gov This process allows the pathology to spread between synaptically connected neurons and brain regions. frontiersin.orgnih.gov The 301-315 peptide region, containing the essential 306VQIVYK311 motif, is central to this seeding activity. nih.govresearchgate.netresearchwithrutgers.comacs.org
The seeding and propagation process has been extensively studied in various model systems:
In Vitro and Cell-Based Models: In laboratory settings, tau oligomers isolated from the brains of Alzheimer's disease patients can induce the aggregation of recombinant monomeric tau. frontiersin.org Engineered cell lines, often using FRET-based biosensors, are widely used to model this process. mdpi.com These cells overexpress a form of tau, and when exposed to exogenous seeds—such as synthetic peptide fibrils or brain-derived tau aggregates—they develop intracellular tau inclusions. mdpi.combiorxiv.org This demonstrates that pathological tau can be taken up by cells and trigger the aggregation of endogenous tau. nih.gov Studies using these models have shown that tau oligomers are particularly potent seeds. frontiersin.org
Animal Models: The prion-like propagation of tau is clearly demonstrated in animal models. nih.gov Injecting small amounts of tau seeds (either synthetic fibrils or, more potently, brain extracts from humans with tauopathies or aged transgenic mice) into the brains of susceptible mice induces the formation of tau aggregates. mdpi.comnih.gov This induced pathology then spreads systematically from the injection site to other anatomically connected brain regions, mimicking the stereotypical progression observed in human disease. nih.gov For instance, injecting pathological tau from a mouse model into the brain of a mouse that doesn't normally develop aggregates can trigger the formation and spread of tau pathology. mdpi.com
A key finding is that the P301L mutation, located within this peptide's sequence, strongly enhances seeding activity. Hyperphosphorylated P301L tau demonstrates a potent ability to recruit normal tau into aggregates in primary neurons. mdpi.com
Table 2: Model Systems for Studying Tau Seeding and Propagation This interactive table outlines various models used to investigate the prion-like spread of tau pathology.
| Model System | Type of Seed | Key Outcome | Reference(s) |
|---|---|---|---|
| Cell-Free (In Vitro) | Tau oligomers from AD brain extracts | Induces aggregation of recombinant monomeric tau. | frontiersin.org |
| HEK293 Biosensor Cells | Pathological tau from transgenic mouse brain; Synthetic peptide fibrils | Triggers the formation of intracellular tau inclusions; allows for testing of inhibitors. | mdpi.combiorxiv.org |
| Primary Mouse Neurons | Hyperphosphorylated P301L tau aggregates | Induces strong aggregation of endogenous tau, leading to abnormal cell morphology. | mdpi.com |
| Transgenic Mice (e.g., expressing human tau) | Brain extracts from human tauopathy patients or aged transgenic mice | Induces tau aggregation and neurofibrillary tangles that spread from the injection site to connected brain regions. | nih.gov |
| Co-culture Systems | Engineered HEK293 cells producing tau aggregates | Demonstrates direct cell-to-cell transfer and serial propagation of tau aggregation. | mdpi.com |
Correlation of Tau Peptide (301-315) Aggregation with Neurodegenerative Phenotypes in Preclinical Models
The aggregation and propagation of tau driven by the 301-315 region are not merely biochemical events; they are directly correlated with the development of neurodegenerative phenotypes in preclinical models. These models, which express human tau with pathogenic mutations like P301L or P301S, are invaluable for linking molecular pathology to functional deficits. nih.govd-nb.infosynapcell.com
Drosophila Models: A simple yet effective model involves expressing human tau in the fruit fly, Drosophila melanogaster. This leads to a characteristic "rough-eye" phenotype, which is caused by the loss of photoreceptor neurons due to tau overexpression and aggregation. biorxiv.org This aggregation-dependent phenotype provides a clear and measurable link between tau pathology and neurodegeneration. biorxiv.org
Transgenic Mouse Models: Mouse models expressing human tau with mutations such as P301L or P301S are cornerstones of tauopathy research. synapcell.comnih.gov The rTg(tauP301L)4510 mouse model, for example, develops age-dependent neurofibrillary tangles, neuronal loss, and cognitive impairments. nih.govimrpress.com Similarly, the PS19 (tau P301S) model develops a severe neurological phenotype with abundant tau filaments in the brain and spinal cord, accompanied by synaptic loss and gliosis. nih.govnih.gov In these models, the accumulation of pathological tau is directly associated with cognitive decline and neuronal death. nih.govimrpress.com
Induced Pathology Models: The link between aggregation and phenotype is further solidified by seeding studies. When tau oligomers are injected into mice, they not only seed further aggregation but also induce synaptic dysfunction and cognitive abnormalities. frontiersin.org The overexpression of the P301L mutant tau in primary cortical neurons is sufficient to promote neuronal network hyperexcitability, an early sign of synaptic dysfunction that precedes cell death. nih.govresearchgate.net This demonstrates that the initial stages of aggregation driven by pathogenic mutations are sufficient to cause functional deficits.
These models establish that the formation of tau aggregates, initiated by sequences within the 301-315 peptide region, is a direct cause of the neuronal dysfunction, cell loss, and behavioral deficits that characterize neurodegenerative tauopathies. imrpress.commdpi.com
Table 3: Correlation of Tau Aggregation with Phenotypes in Preclinical Models This interactive table connects specific preclinical models with the observed tau pathology and resulting neurodegenerative phenotypes.
| Preclinical Model | Tau Species/Mutation | Key Tau Pathology | Observed Neurodegenerative Phenotype(s) | Reference(s) |
|---|---|---|---|---|
| Drosophila melanogaster | Human Tau (hTau) | Overexpression, hyperphosphorylation, and aggregation. | "Rough-eye" phenotype due to photoreceptor neuron loss; shortened lifespan. | biorxiv.org |
| rTg(tauP301L)4510 Mouse | Human Tau with P301L mutation | Progressive neurofibrillary tangle (NFT) formation. | Age-dependent neuronal loss and cognitive impairment. | d-nb.infosynapcell.comnih.gov |
| PS19 Mouse | Human Tau with P301S mutation | Abundant tau filaments, synaptic loss, gliosis. | Severe paraparesis, cognitive decline. | nih.govnih.gov |
| AAV-Tau-P301L Rat/Mouse | Human Tau with P301L mutation (AAV-mediated expression) | Differential phosphorylation, reduced degradation, altered protein interactions. | Neuronal network hyperexcitability, synaptic dysfunction. | nih.govresearchgate.net |
Research Gaps, Challenges, and Future Directions for Tau Peptide 301 315 Studies
Unresolved Questions Regarding Early Aggregation Events and Structural Diversity
The initial steps of Tau aggregation, particularly involving the 301-315 region, remain poorly understood. Key unresolved questions focus on the conformational changes that trigger aggregation and the structural variety of the resulting species.
A fundamental mystery is how the normally soluble Tau protein begins to aggregate. biorxiv.org Recent research suggests that Tau monomers are not a single, unstructured entity but can exist in at least two distinct conformations: an "inert" form (Mi) that does not readily aggregate and a "seed-competent" form (Ms) that can initiate aggregation. researchgate.net In the inert state, the aggregation-prone motifs like 306VQIVYK311 are thought to be shielded, while in the seed-competent state, they become exposed. researchgate.netresearchgate.net However, the precise molecular events and triggers—such as post-translational modifications (PTMs), cofactor interactions, or cellular stress—that cause the conversion from Mi to Ms are not yet clear. biorxiv.orgresearchgate.net
Another major area of investigation is the structural diversity, or polymorphism, of Tau aggregates. It is now known that different tauopathies are associated with distinct fibril structures. cam.ac.ukfigshare.com Even within a single disease like AD, multiple aggregate morphologies can exist. cam.ac.uk Studies using nanoscale infrared spectroscopy have revealed significant structural heterogeneity in early-stage aggregates, identifying multiple fibrillar polymorphs with different secondary structures. figshare.com While the structures of mature fibrils are increasingly being resolved by cryo-electron microscopy, the structures of the most neurotoxic species—the early, soluble oligomers—remain elusive. cam.ac.ukfigshare.com Understanding this structural diversity is critical, as it likely dictates the specific pathology and clinical presentation of different tauopathies. biorxiv.org
Advancements in Inhibitor Design and Delivery for Mechanistic Research
The central role of the 306VQIVYK311 motif in driving Tau aggregation makes it a prime target for therapeutic inhibitors. nih.gov Research has moved from general polyphenolic compounds like curcumin (B1669340) and EGCG, which have limitations in bioavailability, to more targeted, structure-based inhibitor designs. biorxiv.org A key strategy is the development of peptide-based inhibitors that mimic the aggregation hotspot to block the process. nih.gov
A significant challenge for peptide inhibitors is preventing their own self-association, which could inadvertently seed more aggregation. nih.gov To overcome this, researchers have employed several innovative strategies:
Mutagenesis: Replacing hydrophobic amino acids within the core hexapeptide, such as Isoleucine308 and Valine309, can disrupt self-aggregation while maintaining binding to the target Tau sequence. nih.gov
Retro-Inverso (RI) Peptides: A highly successful approach involves creating retro-inverso peptides. These are synthesized with D-amino acids in the reverse sequence order, making them highly resistant to proteolysis while maintaining the crucial side-chain geometry for binding. nih.govnih.gov One such inhibitor, RI-AG03, was shown to reduce recombinant Tau aggregation by over 90%. nih.gov
Solubility and Penetration Enhancement: To improve function in a cellular context, inhibitors are modified to increase solubility and cell penetration. This is often achieved by adding charged amino acid sequences, such as oligo-arginine (R9), which act as cell-penetrating peptides (CPPs). nih.govhubspotusercontent40.net
These advanced inhibitors serve not only as potential therapeutic leads but also as powerful mechanistic tools to probe the aggregation process.
Development of Novel Tools for Real-Time Monitoring of Tau Peptide (301-315) Dynamics in Complex Biological Environments
A major hurdle in studying Tau aggregation has been the lack of tools to observe the dynamic process in real-time within a living cell. researchgate.net Traditional methods like western blotting provide only static snapshots. elifesciences.org Recently, a suite of innovative technologies has emerged, enabling researchers to monitor Tau dynamics with unprecedented spatial and temporal resolution.
FRET-Based Biosensors: Fluorescence Resonance Energy Transfer (FRET) biosensors are powerful tools for monitoring protein-protein interactions in living cells. nih.govresearchgate.net In these systems, aggregation-prone Tau fragments (often the repeat domain containing the 301-315 region) are fused to a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. researchgate.netnih.gov When Tau monomers aggregate, the fluorophores are brought into close proximity, generating a FRET signal that can be quantified by flow cytometry or microscopy, providing a sensitive measure of aggregation kinetics. elifesciences.orgnih.gov
Super-Resolution Microscopy: Techniques like single-molecule localization microscopy (SMLM) have broken the diffraction limit of light microscopy, allowing visualization of nanoscale Tau structures. hubspotusercontent40.net This has made it possible to distinguish between monomers, dimers, and small oligomers within cells. nih.govhubspotusercontent40.net Studies using SMLM have revealed that even under normal conditions, Tau can form small nanoclusters on microtubules and have provided a quantitative picture of the early stages of templated aggregation, showing a doubling time of small aggregates of just 5 hours in HEK cells. cam.ac.ukresearchgate.netnih.gov
Nanoscale Infrared Spectroscopy (AFM-IR): This technique combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. nih.govacs.org AFM-IR allows researchers to obtain both morphological and structural information from individual Tau fibrils, revealing structural variations and the presence of different polymorphs even in the early stages of aggregation. biorxiv.orgnih.govacs.org
Optogenetic Tools: Optogenetics provides a way to control and monitor Tau aggregation using light. nih.gov In the "optoTAU" system, Tau is fused to a light-sensitive protein. nih.gov Shining light on the cells induces Tau aggregation in a controlled manner, allowing researchers to visualize the transition from soluble to insoluble species in real-time and test the efficacy of inhibitors. nih.gov
These cutting-edge tools are transforming the study of Tau aggregation, moving the field from static analysis of end-stage pathology to a dynamic understanding of the molecular events that initiate neurodegeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
